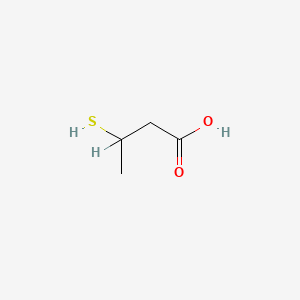

Butanoic acid, 3-mercapto-

説明

Butanoic acid, 3-mercapto- is an organosulfur compound with the molecular formula C4H8O2S. It is characterized by the presence of both a carboxylic acid group and a thiol group, making it a versatile compound in various chemical reactions and applications. The thiol group imparts unique reactivity, while the carboxylic acid group allows for further functionalization.

作用機序

Target of Action

3-Mercaptobutanoic acid, also known as 3-MBA, is a multifunctional secondary thiol compound It’s known that thiol compounds like 3-mba are often used in thiol-epoxy curing systems as hardeners .

Mode of Action

The mode of action of 3-MBA involves its interaction with epoxy groups in a process known as thiol-epoxy click reactions . This reaction is a nucleophilic ring-opening reaction of strained epoxide electrophiles yielding β-hydroxythioether . The formation of the hydroxyl group provides enhanced adhesion to metallic surfaces and broad applicability to the synthesis and modification of polymers .

Biochemical Pathways

It’s known that 3-mba is synthesized by the less odorous michael addition pathway using an isothiouronium salt intermediate . It’s also used in the synthesis of polymers and pharmaceuticals .

Pharmacokinetics

It’s known that sec-thiol hardeners with less reactivity to the epoxy group provide long-term storage stability for the formulated epoxy resin .

Result of Action

The result of the action of 3-MBA is the creation of cross-linked polymeric thermosets . After thermal curing with a thiol-based hardener like 3-MBA, the cross-linked epoxy resin shows excellent properties, such as lower shrinkage, better adhesion, and superior chemical resistance .

Action Environment

The action, efficacy, and stability of 3-MBA can be influenced by environmental factors. For instance, the presence of a base catalyst can allow the thiol-epoxy click reactions to proceed at a relatively low temperature within a short reaction time . Additionally, the process is less sensitive to oxygen and impurities, except for acidic compounds .

生化学分析

Biochemical Properties

The biochemical properties of 3-Mercaptobutanoic acid are not fully understood yet. It is known that the thiol group in 3-Mercaptobutanoic acid can participate in various biochemical reactions. Thiol groups are known to interact with enzymes and proteins, often forming disulfide bonds which can alter the structure and function of these biomolecules .

Cellular Effects

It is plausible that 3-Mercaptobutanoic acid could influence cell function through its interactions with various biomolecules within the cell .

Molecular Mechanism

The thiol group in 3-Mercaptobutanoic acid can potentially bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is synthesized by the less odorous Michael addition pathway using an isothiouronium salt intermediate .

Metabolic Pathways

It is plausible that it could interact with enzymes or cofactors in various metabolic pathways .

Transport and Distribution

It is plausible that it could interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is plausible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

Butanoic acid, 3-mercapto- can be synthesized through the Michael addition pathway using an isothiouronium salt intermediate. This method is preferred due to its reduced odor compared to other thiol synthesis methods . The reaction involves the addition of thiourea to crotonic acid, followed by hydrolysis to yield Butanoic acid, 3-mercapto- .

Industrial Production Methods

In industrial settings, the synthesis of Butanoic acid, 3-mercapto- often involves the use of crotonic acid and thiourea as starting materials. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

化学反応の分析

Types of Reactions

Butanoic acid, 3-mercapto- undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Alcohols and thiols.

Substitution: Thioethers and esters.

科学的研究の応用

Butanoic acid, 3-mercapto- has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its thiol group.

類似化合物との比較

Similar Compounds

3-Mercaptopropionic acid: Similar structure but with one less carbon atom.

4-Mercaptobutyric acid: Similar structure but with an additional carbon atom.

2-Mercaptobutanoic acid: Similar structure but with the thiol group on the second carbon.

Uniqueness

Butanoic acid, 3-mercapto- is unique due to its specific combination of a thiol and a carboxylic acid group on a four-carbon backbone. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .

特性

IUPAC Name |

3-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-3(7)2-4(5)6/h3,7H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPNXPWEGVCPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949348 | |

| Record name | 3-Sulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26473-49-4 | |

| Record name | 3-Sulfanylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary applications of 3-Mercaptobutanoic acid in organic synthesis?

A1: 3-Mercaptobutanoic acid serves as a valuable building block for synthesizing enantiomerically pure derivatives of 3-amino- and 3-mercaptobutanoic acid. This is achieved through the SN2 ring opening of β-lactone and a 1,3-dioxanone derived from 3-hydroxybutanoic acid. [] It's also used in synthesizing threo-3-Methyl-D-cysteine, a component of the peptide antibiotic nisin. []

Q2: How is 3-Mercaptobutanoic acid typically synthesized?

A2: While traditional methods exist, a less odorous approach involves a Michael addition pathway. This method utilizes an isothiouronium salt intermediate to produce the desired 3-Mercaptobutanoic acid. []

Q3: Can you elaborate on the use of 3-Mercaptobutanoic acid in thiol-epoxy curing systems?

A3: 3-Mercaptobutanoic acid acts as a precursor to multifunctional secondary thiol hardeners for thiol-epoxy curing systems. [] As the functionality of these hardeners increases, the product purity after distillation tends to decrease. []

Q4: How does the functionality of secondary thiol hardeners derived from 3-Mercaptobutanoic acid affect the curing behavior in thiol-epoxy click reactions?

A4: Differential Scanning Calorimetry (DSC) studies reveal that the functionality of these hardeners influences the thermal characteristics of the thiol-epoxy click reactions, especially in the presence of a base catalyst. [] Lower reactivity to the epoxy group in sec-thiol hardeners can enhance the long-term storage stability of formulated epoxy resins. []

Q5: Is there a specific application of 3-Mercaptobutanoic acid in pharmaceutical contexts?

A5: Research highlights its utility in producing 3-methyl-3-mercaptobutanoic acid hydrazide. [, , ] This molecule serves as a linker, conjugating the potent anti-cancer agent calicheamicin to monoclonal antibodies for targeted drug delivery. [, , ]

Q6: Can the stereochemistry of compounds derived from 3-Mercaptobutanoic acid be controlled during synthesis?

A7: Yes, utilizing (2R,3R)-3-methyl-2-aziridinecarboxylic acid (derived from D-threonine) and reacting it with thiobenzoic acid yields a β-mercapto α-amino acid derivative. This reaction follows a double inversion mechanism, ensuring the final product retains the stereochemistry of the initial D-threonine. [] This method allows for the specific preparation of threo-3-methyl-D-cysteine, useful in synthesizing specific isomers of biologically active compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(3-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2894736.png)

![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2894748.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)